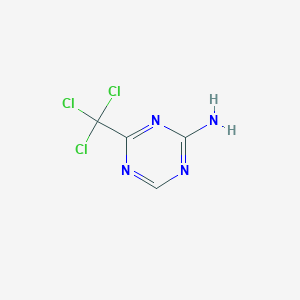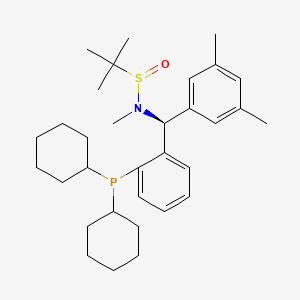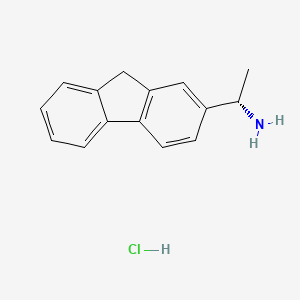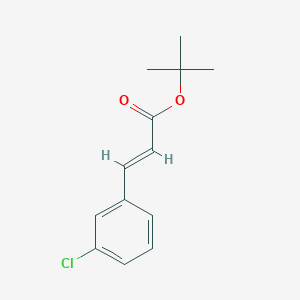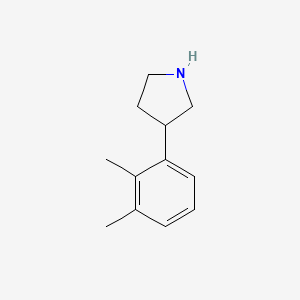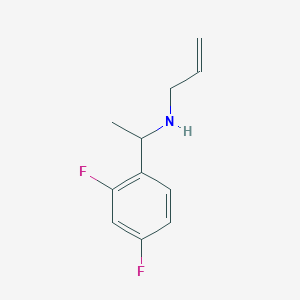
n-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a prop-2-en-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine typically involves the reaction of 2,4-difluorophenylacetaldehyde with allylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s difluorophenyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2-Difluoroethyl)prop-2-en-1-amine
- 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine
- N-[1-(2,4-Difluorophenyl)ethyl]-1-(propan-2-yl)piperidin-4-amine
Uniqueness
N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine is unique due to its specific difluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
N-[1-(2,4-difluorophenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H13F2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h3-5,7-8,14H,1,6H2,2H3 |
Clé InChI |
LIOUYXMVGBWMOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)F)F)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
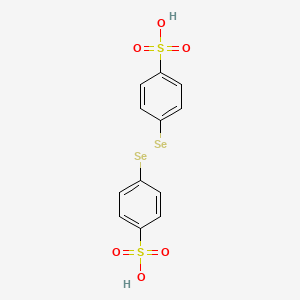

![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)

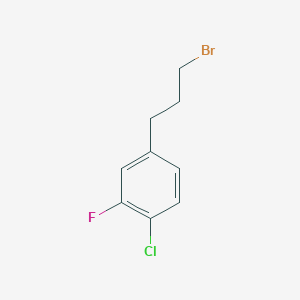
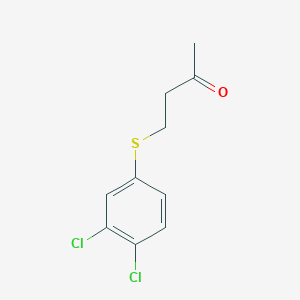
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)
